(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 42274-61-3
VCID: VC2231042
InChI: InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2
Molecular Formula: C15H22O5S
Molecular Weight: 314.4 g/mol

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

CAS No.: 42274-61-3

Cat. No.: VC2231042

Molecular Formula: C15H22O5S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate - 42274-61-3

Specification

CAS No. 42274-61-3
Molecular Formula C15H22O5S
Molecular Weight 314.4 g/mol
IUPAC Name [(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1
Standard InChI Key CIRBILLHZJTIAZ-CFMCSPIPSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2

Introduction

Chemical Identity and Nomenclature

The compound (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate represents a specific chemical entity with several systematic and alternative names. This sulfonate ester contains a chiral center with the S configuration, making it stereochemically significant for various applications.

Primary Chemical Identifiers

The compound is uniquely identified through various chemical identification systems as detailed in the table below:

ParameterIdentifier
CAS Registry Number42274-61-3
Molecular FormulaC15H22O5S
Molecular Weight314.4 g/mol
InChIInChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1
InChIKeyCIRBILLHZJTIAZ-CFMCSPIPSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC@HOC2CCCCO2
MDL NumberMFCD17011842

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical databases and literature:

  • [(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate

  • (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-propyl 4-methylbenzenesulfonate

  • (2S)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-Propanol 4-methylbenzenesulfonate

  • (2S)-2-(tetrahydro-2H-pyran-2-yloxy)propyl 4-methylbenzenesulfonate

  • SCHEMBL3641089

Structural Features and Chemical Properties

The compound exhibits specific structural characteristics that define its chemical behavior and reactivity patterns, making it valuable in organic synthesis.

Structural Components

The molecule consists of three primary structural components:

  • A tosylate (4-methylbenzenesulfonate) group - the reactive leaving group

  • A propyl backbone with a stereogenic center at C-2 (S configuration)

  • A tetrahydropyran (THP) protecting group attached to the secondary alcohol

This structural arrangement makes the compound useful as a protected and activated alcohol derivative in synthetic pathways.

Chemical Properties

As a tosylate ester with a THP-protected hydroxyl group, this compound possesses several important chemical properties:

  • The tosylate group functions as an excellent leaving group in nucleophilic substitution reactions

  • The THP group serves as a protecting group for the secondary alcohol functionality

  • The compound has a chiral center with S configuration, contributing to its stereochemical properties

  • The molecule contains both hydrophobic (aromatic and aliphatic) and hydrophilic (sulfonate) regions

PropertyValueSource
Molecular Weight314.4 g/molExperimental
Density1.21±0.1 g/cm³Predicted
Boiling Point452.4±45.0 °CPredicted
Creation Date2006-10-26Database entry
Modification Date2025-04-05Database update
SupplierProduct CodePurityPack SizesNotes
MolCoreMC620632NLT 98%Not specifiedISO certified manufacturer
RR ScientificR21694798%1g, 5g, 10g, 25g, 100gAvailable from Shanghai or CA Irwindale

Quality Control Parameters

The compound is typically marketed with the following quality specifications:

  • Purity: Minimum 98%

  • Identity confirmation through spectroscopic methods

  • Manufacturing under ISO quality systems for pharmaceutical applications

Applications in Synthetic Chemistry

The compound (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate serves significant roles in various chemical synthesis pathways.

As a Synthetic Intermediate

The primary applications of this compound in synthetic chemistry include:

  • Serving as an activated and protected alcohol derivative in organic synthesis

  • Functioning as a chiral building block in stereoselective synthesis

  • Acting as an intermediate in the preparation of pharmaceutically relevant compounds

  • Enabling nucleophilic substitution reactions while preserving stereochemistry

Role in Pharmaceutical Synthesis

Analytical Characterization

Analytical characterization of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is essential for confirming its identity and purity.

Structural Representation

The compound's structure is represented in chemical databases using various formats:

  • 2D structural representations showing atom connectivity and stereochemistry

  • 3D conformational models depicting spatial arrangement of atoms

  • SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)OCC@HOC2CCCCO2

  • InChI string for unique chemical identification

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